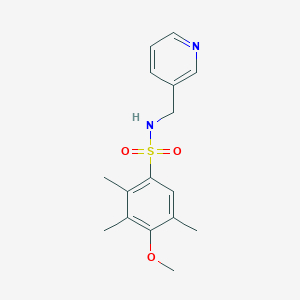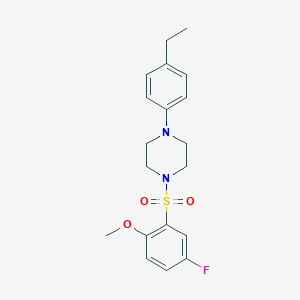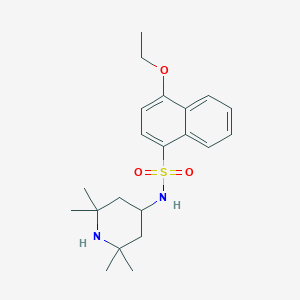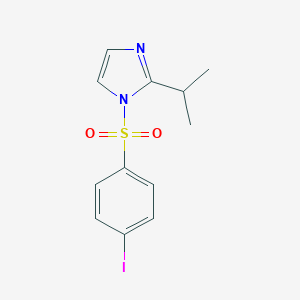![molecular formula C19H23NO2 B245692 1-([1,1'-biphenyl]-4-yloxy)-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B245692.png)
1-([1,1'-biphenyl]-4-yloxy)-3-(1-pyrrolidinyl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-([1,1'-biphenyl]-4-yloxy)-3-(1-pyrrolidinyl)-2-propanol is an organic compound that features a biphenyl group, a pyrrolidine ring, and a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1'-biphenyl]-4-yloxy)-3-(1-pyrrolidinyl)-2-propanol typically involves the reaction of biphenyl-4-ol with 3-chloropropan-1-ol in the presence of a base to form the intermediate 1-(Biphenyl-4-yloxy)-3-chloropropan-2-ol. This intermediate is then reacted with pyrrolidine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-([1,1'-biphenyl]-4-yloxy)-3-(1-pyrrolidinyl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The biphenyl and pyrrolidine groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield biphenyl-4-yloxy-3-pyrrolidin-1-ylpropan-2-one, while reduction can produce 1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-amine.
Scientific Research Applications
1-([1,1'-biphenyl]-4-yloxy)-3-(1-pyrrolidinyl)-2-propanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-([1,1'-biphenyl]-4-yloxy)-3-(1-pyrrolidinyl)-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the pyrrolidine ring can interact with polar or charged residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Biphenyl-4-yloxy)-3-(morpholin-4-yl)propan-2-ol
- 1-(Biphenyl-4-yloxy)-3-(piperidin-1-yl)propan-2-ol
- 1-(Biphenyl-4-yloxy)-3-(azepan-1-yl)propan-2-ol
Uniqueness
1-([1,1'-biphenyl]-4-yloxy)-3-(1-pyrrolidinyl)-2-propanol is unique due to the presence of the pyrrolidine ring, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H23NO2 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-(4-phenylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C19H23NO2/c21-18(14-20-12-4-5-13-20)15-22-19-10-8-17(9-11-19)16-6-2-1-3-7-16/h1-3,6-11,18,21H,4-5,12-15H2 |
InChI Key |
IVSJAROWKRYGQL-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O |
Canonical SMILES |
C1CCN(C1)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(4-Ethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B245609.png)
![Ethyl 1-[(4-tert-butylphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B245624.png)
![Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B245626.png)
![Ethyl 1-[(2,3,4-trimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245628.png)
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B245630.png)





![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B245693.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B245694.png)
![4-bromo-2-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B245697.png)

